molecular formula C16H14N2O4 B8573178 4-(6,7-Dimethoxyquinazolin-4-yloxy)-phenol

4-(6,7-Dimethoxyquinazolin-4-yloxy)-phenol

Cat. No. B8573178
M. Wt: 298.29 g/mol
InChI Key: UPMFOGCXEOLUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7-Dimethoxyquinazolin-4-yloxy)-phenol is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6,7-Dimethoxyquinazolin-4-yloxy)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6,7-Dimethoxyquinazolin-4-yloxy)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(6,7-Dimethoxyquinazolin-4-yloxy)-phenol

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol

InChI

InChI=1S/C16H14N2O4/c1-20-14-7-12-13(8-15(14)21-2)17-9-18-16(12)22-11-5-3-10(19)4-6-11/h3-9,19H,1-2H3

InChI Key

UPMFOGCXEOLUAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(4-Benzyloxy-phenoxy)-6,7-dimethoxyquinazoline (1.2 g) was heated at reflux with TFA (10 mL) for 20 h, and the mixture was concentrated in vacuo. The residue was diluted with water and basicified with NH4OH (conc.) and a solid precipitated. The solid as filtered, washed with water and Et2O and used directly in the next step. MS(MH+)=NA; Calc'd 298.30 for C16H14N2O4.
Name
4-(4-Benzyloxy-phenoxy)-6,7-dimethoxyquinazoline
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methanol (5 ml) and sodium hydroxide (0.2 g) were added to 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl benzoate (500 mg), and the mixture was stirred at 0° C. for 30 min. A saturated aqueous ammonium chloride solution was added to the reaction solution, and the mixture was extracted with chloroform, followed by washing with saturated brine. The extract was then dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. Methanol was added to the residue, and the precipitated crystal was collected by filtration and was washed to give the title compound (350 mg, yield 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl benzoate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Name
COc1cc2ncnc(Oc3ccc(OCc4ccccc4)cc3)c2cc1OC
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